3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}propanamide
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Overview
Description
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Scientific Research Applications
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in modulating its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to alterations in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL)PROPANAMIDE:
Uniqueness
The presence of both nitro and trifluoromethyl groups in 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}PROPANAMIDE makes it unique compared to its analogs. These functional groups contribute to its distinct chemical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H19F3N6O3 |
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Molecular Weight |
388.35 g/mol |
IUPAC Name |
3-(5-methyl-4-nitropyrazol-1-yl)-N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]propanamide |
InChI |
InChI=1S/C15H19F3N6O3/c1-10-8-13(15(16,17)18)21-22(10)6-3-5-19-14(25)4-7-23-11(2)12(9-20-23)24(26)27/h8-9H,3-7H2,1-2H3,(H,19,25) |
InChI Key |
FYLFOMKRIICRLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C)C(F)(F)F |
Origin of Product |
United States |
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